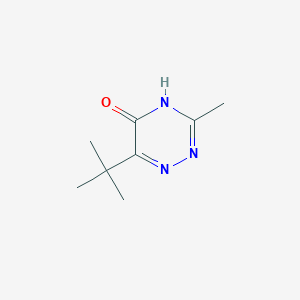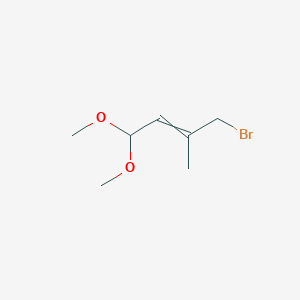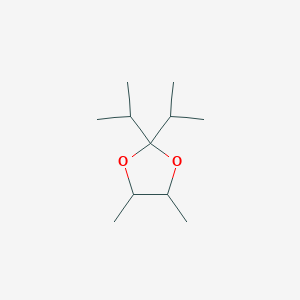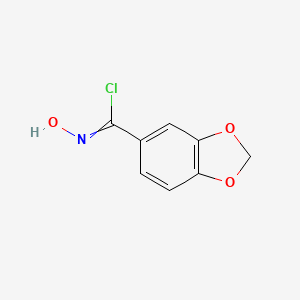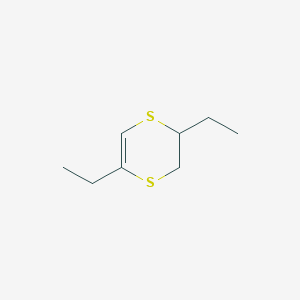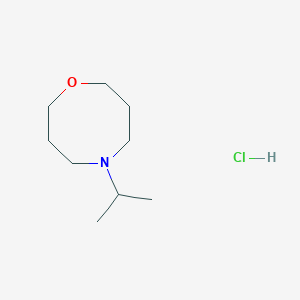
5-Propan-2-yl-1,5-oxazocane;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Propan-2-yl-1,5-oxazocane;hydrochloride: is a chemical compound with a unique structure that includes an oxazocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Propan-2-yl-1,5-oxazocane;hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the oxazocane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a metal catalyst.
Substitution: Substitution reactions can occur, particularly at the nitrogen or oxygen atoms in the oxazocane ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, metal catalysts such as palladium or platinum.
Substitution: Halogenating agents, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazocane derivatives with additional oxygen functionalities, while reduction may lead to more saturated compounds.
Scientific Research Applications
Chemistry: In chemistry, 5-Propan-2-yl-1,5-oxazocane;hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound may be used to study the interactions of oxazocane derivatives with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. Its derivatives may exhibit biological activity that can be harnessed for therapeutic purposes.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure may impart desirable characteristics to polymers or other materials.
Mechanism of Action
The mechanism of action of 5-Propan-2-yl-1,5-oxazocane;hydrochloride involves its interaction with specific molecular targets. The oxazocane ring can interact with enzymes or receptors, leading to changes in their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
- 5-(propan-2-yl)-1,3-oxazole
- 5-(propan-2-yl)-1,4-oxazepane hydrochloride
Comparison: Compared to similar compounds, 5-Propan-2-yl-1,5-oxazocane;hydrochloride has a unique ring structure that may confer different chemical and biological properties. Its specific arrangement of atoms allows for distinct interactions with other molecules, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61999-12-0 |
|---|---|
Molecular Formula |
C9H20ClNO |
Molecular Weight |
193.71 g/mol |
IUPAC Name |
5-propan-2-yl-1,5-oxazocane;hydrochloride |
InChI |
InChI=1S/C9H19NO.ClH/c1-9(2)10-5-3-7-11-8-4-6-10;/h9H,3-8H2,1-2H3;1H |
InChI Key |
BDHCNHAXCVZIEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCCOCCC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


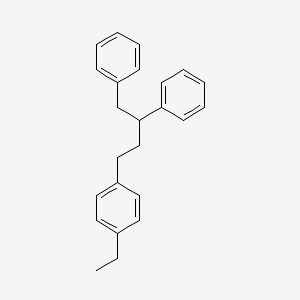
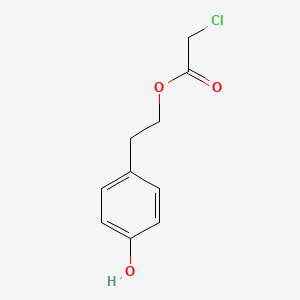
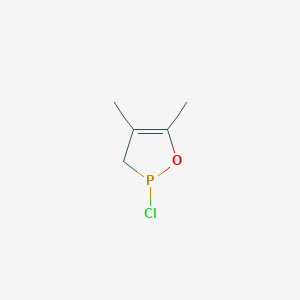

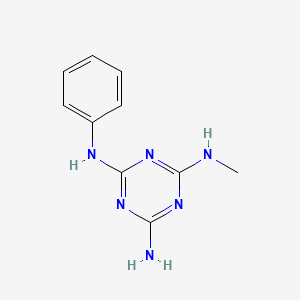
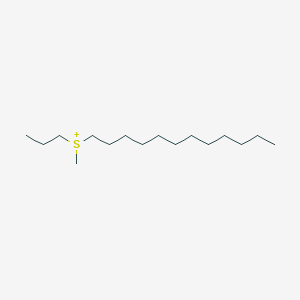
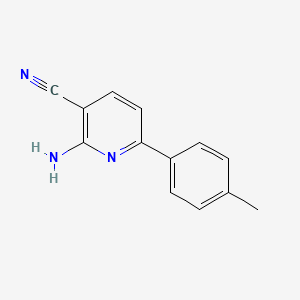
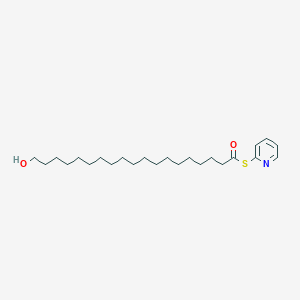
![3-[(Octadecylamino)methyl]benzonitrile](/img/structure/B14541989.png)
